molecular formula C13H18N2O3 B257677 Methyl 3-methyl-2-(3-phenylureido)butanoate

Methyl 3-methyl-2-(3-phenylureido)butanoate

Cat. No. B257677
M. Wt: 250.29 g/mol
InChI Key: VWBHGKPYFIEYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-2-(3-phenylureido)butanoate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is often used as a tool in chemical biology and biochemistry research, as it can be used to probe the activity of various enzymes and other biological molecules. In

Mechanism of Action

Methyl 3-methyl-2-(3-phenylureido)butanoate binds to enzymes and other biological molecules through the formation of hydrogen bonds and other non-covalent interactions. This binding can alter the activity of the enzyme, allowing researchers to study its function. Additionally, this compound can be used to probe the active site of enzymes, providing insights into their structure and function.
Biochemical and Physiological Effects:
Methyl 3-methyl-2-(3-phenylureido)butanoate has been shown to have minimal biochemical and physiological effects in vitro. It is relatively non-toxic and does not interfere with normal cellular processes. However, its effects in vivo have not been extensively studied, and caution should be exercised when using this compound in animal studies.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using methyl 3-methyl-2-(3-phenylureido)butanoate in lab experiments is its versatility. It can be used to study a wide range of biological molecules and processes, making it a valuable tool for researchers in many fields. Additionally, its synthesis method is relatively straightforward, allowing for the production of large quantities of the compound. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research involving methyl 3-methyl-2-(3-phenylureido)butanoate. One area of research that shows promise is the use of this compound in drug discovery and development. Its ability to bind to enzymes and other biological molecules makes it a valuable tool for identifying potential drug targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound in vivo. Finally, new synthesis methods and modifications to the compound may lead to improved properties and applications.

Synthesis Methods

Methyl 3-methyl-2-(3-phenylureido)butanoate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3-phenylurea with methyl 3-bromo-2-methylbutanoate to form an intermediate compound. This intermediate is then further reacted with sodium hydroxide to yield the final product, methyl 3-methyl-2-(3-phenylureido)butanoate. This synthesis method has been optimized to yield high purity and yields of the final product.

Scientific Research Applications

Methyl 3-methyl-2-(3-phenylureido)butanoate has a wide range of applications in scientific research. One of the primary uses of this compound is in the study of enzyme activity. It can be used as a substrate for various enzymes, allowing researchers to study their activity and kinetics. Additionally, this compound can be used to study the binding of various proteins and other biological molecules. Its ability to bind to proteins and enzymes makes it a valuable tool in drug discovery and development research.

properties

Product Name

Methyl 3-methyl-2-(3-phenylureido)butanoate

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 3-methyl-2-(phenylcarbamoylamino)butanoate

InChI

InChI=1S/C13H18N2O3/c1-9(2)11(12(16)18-3)15-13(17)14-10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H2,14,15,17)

InChI Key

VWBHGKPYFIEYDT-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)OC)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

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